
ANAVEX 2-73
描述
科学研究应用
Anavex 2-73 具有广泛的科学研究应用,包括:
化学: 它用于研究 sigma-1 和毒蕈碱受体的激活及其在细胞稳态中的作用。
生物学: 它用于研究神经退行性疾病和神经发育障碍的分子机制。
作用机制
Anavex 2-73 通过激活 sigma-1 受体 (SIGMAR1) 和毒蕈碱受体来发挥作用。激活 SIGMAR1 会导致恢复细胞稳态并促进神经可塑性。这种机制对于其在神经退行性疾病和神经发育障碍中的潜在治疗效果至关重要。 该化合物还靶向蛋白质错误折叠、氧化应激、线粒体功能障碍和神经炎症,这些是这些疾病的常见特征 .
生化分析
Biochemical Properties
ANAVEX 2-73 interacts with the sigma-1 receptor (SIGMAR1), a chaperone protein present in most tissues . The activation of SIGMAR1 by this compound is suggested to be pivotal in restoring neural cell homeostasis and promoting neuroplasticity . This interaction plays a crucial role in biochemical reactions, particularly in the modulation of calcium signaling and the reduction of oxidative stress .
Cellular Effects
This compound has shown to exert various effects on cellular processes. It has been reported to restore cellular balance by targeting protein misfolding, oxidative stress, mitochondrial dysfunction, inflammation, and cellular stress . In Alzheimer’s disease, it has demonstrated a significant reduction in clinical decline . In Parkinson’s disease dementia, patients’ clinical symptoms consistently improved during the 48-week study under active this compound treatment .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the sigma-1 receptor (SIGMAR1), which is thought to play a key role in maintaining cellular homeostasis and promoting neuroplasticity . Activation of SIGMAR1 by this compound has been suggested to induce cytoprotective autophagic pathways . Furthermore, it has been shown to promote autophagy and suppress the toxic accumulation of beta-amyloid and tau, as well as neuroinflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown consistent improvement in patients’ clinical symptoms over time . In a 48-week Phase 2 study, this compound treatment resulted in improvements of all efficacy endpoints . Further analysis of the data remains ongoing, and the company plans to submit the data for publication in a peer-reviewed medical journal .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, including Fmr1 knockout mice, a validated model for Fragile X Syndrome . The study evaluated doses of this compound, which resulted in the reversal of hyperactivity and restoration of associative learning as well as reduction in anxiety-like and perseverative behaviors .
Metabolic Pathways
This compound is involved in several metabolic pathways. Pathway analysis of differentially expressed genes suggests that this compound may correct metabolic alterations in patients with Rett syndrome through enhanced mitochondrial energy production and increased expression of genes involved in oxidative phosphorylation, fatty acid metabolism, developmental signaling pathways, transcription/translation, membrane trafficking, and branched-chain amino acid catabolism .
Transport and Distribution
As an orally available drug, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body, potentially crossing the blood-brain barrier to exert its effects in the central nervous system .
Subcellular Localization
Given its role as an activator of the sigma-1 receptor, it is likely to be localized in areas where this receptor is present, such as the endoplasmic reticulum and the mitochondria-associated endoplasmic reticulum membrane .
准备方法
Anavex 2-73 的制备涉及针对 sigma-1 受体和毒蕈碱受体的合成路线。该化合物是通过一系列化学反应合成的,这些反应涉及其晶体形式的形成。 具体的合成路线和反应条件是 Anavex 生命科学公司的专有技术,并受各种专利保护 . 工业生产方法侧重于确保化合物的纯度和稳定性,这对其在临床试验中的疗效和安全性至关重要 .
化学反应分析
Anavex 2-73 经历了几种类型的化学反应,包括:
氧化: 这种反应涉及添加氧气或去除氢,这会改变化合物的结构和活性。
还原: 这种反应涉及添加氢气或去除氧气,这也会影响化合物的性质。
取代: 这种反应涉及用另一个原子或原子团取代一个原子或原子团,这可以改变化合物的功能。
这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进反应。 这些反应形成的主要产物取决于所用试剂和具体条件 .
相似化合物的比较
Anavex 2-73 在同时激活 sigma-1 和毒蕈碱受体方面是独一无二的,这使其与仅靶向这些受体之一的其他化合物区分开来。类似的化合物包括:
多奈哌齐: 主要靶向乙酰胆碱酯酶以提高脑中乙酰胆碱的水平。
美金刚: 靶向 NMDA 受体以防止神经退行性疾病中的兴奋毒性。
利培司汀: 抑制乙酰胆碱酯酶和丁酰胆碱酯酶以增强胆碱能功能。
属性
IUPAC Name |
1-(2,2-diphenyloxolan-3-yl)-N,N-dimethylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO.ClH/c1-20(2)15-18-13-14-21-19(18,16-9-5-3-6-10-16)17-11-7-4-8-12-17;/h3-12,18H,13-15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQOLYDPQKHFTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCOC1(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195615-84-0 | |
| Record name | Blarcamesine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195615840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-diphenyl-tetrahydro-furan-3-yl-methyl)-dimethylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BLARCAMESINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M49V1PBPL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2,3-Diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)amino]ethanol hydrobromide](/img/structure/B560431.png)
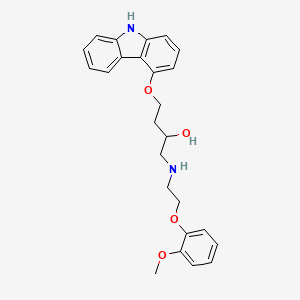
![3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(Z)-but-2-enedioic acid](/img/structure/B560433.png)
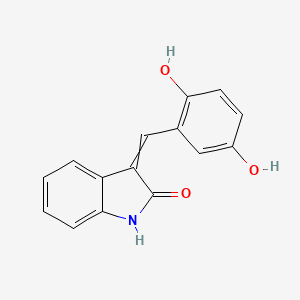


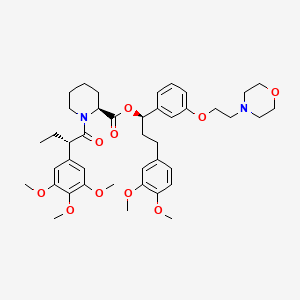
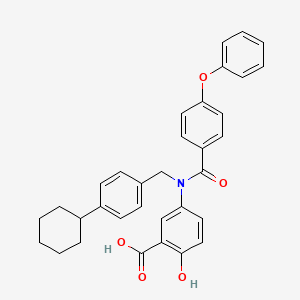
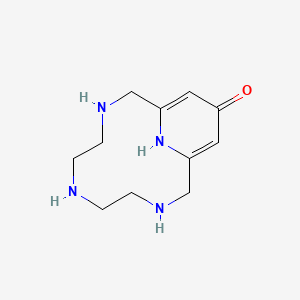


![(Z)-but-2-enedioic acid;2-[4-(4-fluorophenyl)-3-pyrrol-1-ylpyrazol-1-yl]-N,N-dimethylethanamine](/img/structure/B560451.png)


